N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide (BT-OEt) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of bithiophene, a conjugated polycyclic aromatic hydrocarbon, and exhibits a variety of interesting properties. BT-OEt has been studied for its potential applications in the fields of materials science, biochemistry, and pharmacology.
Scientific Research Applications
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide has been studied for its potential applications in various scientific fields. In materials science, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide has been studied as a potential building block for organic electronics and optoelectronic devices. In biochemistry, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide has been studied for its potential applications in the fields of biocatalysis and biosensing. In pharmacology, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide has been studied for its potential applications in drug delivery and drug targeting.
Mechanism of Action
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide has been studied for its potential applications in various scientific fields. In materials science, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide has been studied for its ability to act as an electron donor and acceptor, allowing it to act as a bridge between different molecules and materials. In biochemistry, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide has been studied for its ability to act as a catalyst for a variety of biochemical reactions. In pharmacology, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide has been studied for its ability to act as a drug delivery vehicle, as well as for its ability to target specific tissues and organs.
Biochemical and Physiological Effects
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide has been studied for its potential applications in various scientific fields. In materials science, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide has been studied for its ability to form stable materials with a variety of properties. In biochemistry, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide has been studied for its ability to catalyze a variety of biochemical reactions, including the hydrolysis of proteins and the formation of covalent bonds between molecules. In pharmacology, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide has been studied for its ability to target specific tissues and organs, as well as its ability to affect the absorption, distribution, metabolism, and excretion of drugs.
Advantages and Limitations for Lab Experiments
The use of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide in laboratory experiments has several advantages and limitations. One advantage is that N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide is relatively easy to synthesize and manipulate in the laboratory. Additionally, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide is relatively stable and can be used in a variety of laboratory experiments. However, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide is also relatively expensive and may be difficult to obtain in large quantities. Additionally, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide is relatively toxic and may be hazardous to handle in the laboratory.
Future Directions
The potential applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide in various scientific fields are vast. In materials science, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide could be used to create novel materials for organic electronics and optoelectronic devices. In biochemistry, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide could be used to catalyze a variety of biochemical reactions, as well as to create novel biosensors and biocatalysts. In pharmacology, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide could be used to create novel drug delivery vehicles, as well as to target specific tissues and organs. Additionally, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide could be used to study the pharmacokinetics and pharmacodynamics of drugs. Finally, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide could be used to study the structure-activity relationships of various molecules and materials.
Synthesis Methods
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide can be synthesized by a variety of methods. One method involves the reaction of a brominated bithiophene derivative with a 2-ethoxyethanol in the presence of a base. This reaction yields a bithiophene-2-ethoxyethyl ether, which is then reacted with an oxazole in the presence of a base. The resulting product is N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide.
properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-14(15(20)17-13-6-8-21-18-13)16-7-5-10-3-4-12(23-10)11-2-1-9-22-11/h1-4,6,8-9H,5,7H2,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCSNZORCMZFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(1,2-oxazol-3-yl)ethanediamide |
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